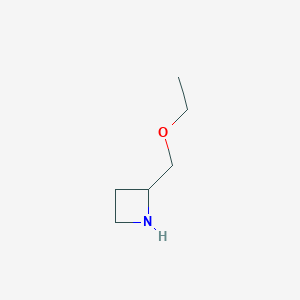![molecular formula C6H8N2O B11925450 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 7721-57-5](/img/structure/B11925450.png)
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5,6-diazaspiro[24]hept-6-en-4-one is a unique spiro compound characterized by its distinctive bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one can be achieved through several methods. One common approach involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine . This reaction proceeds under mild conditions and yields the desired spiro compound. Another method involves the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with molecular targets through its spiro structure. This interaction can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spiro structure and have biological activities such as diuretic and antiandrogenic effects.
4-Methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene: Another spiro compound with similar synthetic routes and applications.
Uniqueness
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to its specific spiro structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
7721-57-5 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C6H8N2O/c1-4-6(2-3-6)5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
DUZXHXOJMPMPFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)













